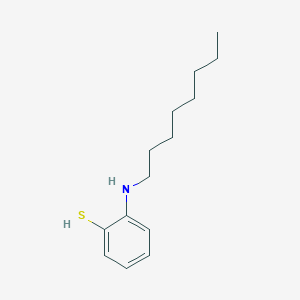

2-(Octylamino)benzene-1-thiol

Description

Overview of Bifunctional Organic Molecules in Contemporary Chemical Research

Bifunctional organic molecules, possessing two distinct reactive functional groups, are cornerstones of modern chemical and materials science. fiveable.me These molecules serve as versatile building blocks for the synthesis of complex structures, including polymers and pharmacologically active agents. nih.govresearchgate.net Their design often involves combining different functionalities to achieve specific outcomes, such as inducing protein dimerization in biological systems or creating self-assembling materials. nih.gov The presence of two functional groups allows for sequential or orthogonal reactions, providing precise control over the construction of intricate molecular architectures. researchgate.net

Rationale for Investigating 2-(Octylamino)benzene-1-thiol as a Privileged Scaffold

The compound this compound is an exemplary functionalized arenethiol, integrating a secondary amine and a thiol group on a benzene (B151609) ring. This specific arrangement, derived from the 2-aminothiophenol (B119425) core, positions it as a "privileged scaffold." researchgate.net Privileged scaffolds are molecular frameworks that can bind to multiple biological targets, making them highly valuable in drug discovery. nih.govmdpi.com The 2-aminothiophenol moiety itself is a precursor to benzothiazoles, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netekb.eg

The introduction of an octyl group to the amino function is a deliberate modification. This long alkyl chain significantly increases the molecule's lipophilicity. In medicinal chemistry, this can enhance membrane permeability and improve pharmacokinetic properties. mdpi.com In the context of materials science, the octyl chain can influence self-assembly processes on surfaces, such as the formation of organized monolayers on gold nanoparticles. nih.gov The thiol group provides a strong anchoring point to metal surfaces, a well-established characteristic of arenethiols. nih.gov Therefore, the combination of the reactive aminothiophenol core with the modulating octyl chain makes this compound a compelling target for synthetic and application-oriented research.

Scope and Research Objectives for Advanced Studies of this compound

Advanced investigations into this compound are aimed at fully harnessing its potential. Key research objectives would include:

Exploration of Synthetic Methodologies: Developing efficient and scalable synthetic routes to this compound and its derivatives is a primary goal. This could involve optimizing the alkylation of 2-aminothiophenol or exploring novel catalytic methods.

Coordination Chemistry and Complex Formation: A detailed study of its coordination behavior with various metal ions is warranted. The ability of the thiol and amino groups to act as a bidentate ligand could lead to novel metal complexes with interesting catalytic or material properties.

Surface Chemistry and Self-Assembly: Investigating the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold, is a significant research direction. The interplay between the thiol anchor, the aromatic ring, and the hydrophobic octyl chains could lead to well-ordered surfaces with tunable properties for applications in nanoscience and electronics.

Precursor for Heterocyclic Synthesis: A systematic exploration of the cyclization reactions of this compound to form N-octylbenzothiazoles and related heterocyclic systems would be highly valuable. These derivatives could then be screened for a range of biological activities.

Investigation of Physicochemical Properties: A thorough characterization of the compound's properties, including its electronic characteristics, solubility, and stability, is essential for its practical application. Techniques like surface-enhanced Raman spectroscopy (SERS) could be employed to study its behavior on metallic surfaces. acs.org

The table below presents a curated list of related aminothiophenol and arenethiol derivatives, offering a comparative context for the properties and potential of this compound.

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 2-Aminothiophenol | 137-07-5 | C₆H₇NS | Parent scaffold, precursor to benzothiazoles. chem-asahi.co.jp |

| 4-Aminothiophenol | 1193-02-8 | C₆H₇NS | Isomer used in SERS studies. acs.org |

| Benzene-1,2-dithiol | 17534-15-5 | C₆H₆S₂ | Related dithiol, used as a chelating agent. wikipedia.org |

| Benzylthiol | 100-53-8 | C₇H₈S | Simple arenethiol used for stabilizing gold nanoparticles. nih.gov |

| 1,4-Benzenedimethanethiol | 105-09-9 | C₈H₁₀S₂ | Bifunctional thiol used for creating nanoparticle networks. nih.gov |

Structure

3D Structure

Properties

CAS No. |

147838-34-4 |

|---|---|

Molecular Formula |

C14H23NS |

Molecular Weight |

237.41 g/mol |

IUPAC Name |

2-(octylamino)benzenethiol |

InChI |

InChI=1S/C14H23NS/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14(13)16/h7-8,10-11,15-16H,2-6,9,12H2,1H3 |

InChI Key |

WWVFTCMIXFBNNH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC1=CC=CC=C1S |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation for 2 Octylamino Benzene 1 Thiol and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the 2-(Octylamino)benzene-1-thiol Skeleton

The retrosynthetic analysis of this compound reveals several strategic disconnections to identify plausible starting materials. The primary bond for disconnection is the C-N bond of the octylamino group. This leads to two main precursors: 2-aminobenzene-1-thiol and an eight-carbon alkylating agent, such as 1-octanal or an octyl halide. This approach simplifies the synthesis to the formation of a secondary amine from a primary aromatic amine.

An alternative disconnection can be made at the C-S bond, suggesting a nucleophilic aromatic substitution pathway. This would involve a 1-halo-2-(octylamino)benzene and a sulfur nucleophile. However, the former strategy involving N-alkylation of 2-aminobenzene-1-thiol is generally more common and straightforward.

A further level of retrosynthesis on 2-aminobenzene-1-thiol itself points to precursors like 2-nitrothiophenol, which can be reduced to the desired aminothiophenol, or through more complex cyclization-hydrolysis sequences involving benzothiazoles.

Development and Optimization of Synthetic Pathways for this compound

The synthesis of this compound can be approached through several methodologies, focusing on the efficient and selective formation of the target molecule.

The introduction of the octylamino group onto the 2-aminobenzene-1-thiol scaffold is a critical step. Direct N-alkylation of 2-aminobenzene-1-thiol with an octyl halide presents a straightforward approach. However, challenges such as polyalkylation and competitive S-alkylation need to be addressed through careful control of reaction conditions.

A more controlled method involves reductive amination. This two-step, one-pot reaction between 2-aminobenzene-1-thiol and 1-octanal forms a Schiff base intermediate, which is then reduced in situ to the desired secondary amine. This method offers high selectivity for mono-N-alkylation. The choice of reducing agent, such as sodium borohydride, is crucial for the success of this transformation.

Alternatively, for aminophenol derivatives, selective N-alkylation can be achieved through condensation with an aldehyde followed by reduction. researchgate.net This strategy can be adapted for aminothiophenols.

While the primary focus is often on N-alkylation, the thiol group's reactivity must be considered. In many synthetic routes for related compounds, the thiol group may require protection to prevent unwanted side reactions during the amination step. Common protecting groups for thiols, such as benzyl or trityl groups, can be employed and later removed under specific conditions.

Conversely, direct functionalization of the thiol group can be achieved under conditions that favor S-alkylation over N-alkylation, typically in the presence of a strong base that selectively deprotonates the more acidic thiol proton. However, for the synthesis of this compound, preserving the free thiol is often the goal.

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. One-pot reactions, such as the reductive amination described above, are inherently greener as they minimize waste from intermediate purification steps. nih.gov

The use of environmentally benign solvents, such as ethanol or water, and catalysts is a key aspect of green synthesis. For instance, a cost-effective and environmentally friendly method for the reductive mono-N-alkylation of nitroarenes utilizes zinc dust and acetic acid in methanol, which could be adapted for the synthesis of the target compound from a nitrated precursor. nih.gov The synthesis of n-octylamine, a potential precursor, can also be achieved through greener catalytic processes using supported metal catalysts.

Furthermore, minimizing the use of protecting groups aligns with the principles of atom economy and waste reduction, making direct and selective synthetic methods more desirable.

Mechanistic Investigations of Key Synthetic Transformations Involving this compound

The key synthetic transformation in the formation of this compound via reductive amination involves two main mechanistic steps. The first is the formation of a Schiff base (an imine) from the reaction of the primary amine of 2-aminobenzene-1-thiol with the carbonyl group of 1-octanal. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the protonated carbonyl carbon, followed by dehydration.

The second step is the reduction of the C=N double bond of the Schiff base. The mechanism of this reduction depends on the reducing agent used. With sodium borohydride, the reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbon of the imine. The resulting anion is then protonated by the solvent to yield the final secondary amine.

Understanding these mechanisms is crucial for optimizing reaction conditions, such as pH and temperature, to maximize the yield of the desired product and minimize side reactions.

Chemo- and Regioselectivity Studies in Reactions of this compound

The presence of two nucleophilic centers, the amino group and the thiol group, in this compound's precursors and the product itself, necessitates a careful study of chemo- and regioselectivity in its reactions.

In the N-alkylation of 2-aminobenzene-1-thiol, the relative nucleophilicity of the nitrogen and sulfur atoms plays a critical role. The thiol is generally more acidic and a softer nucleophile, while the amine is more basic and a harder nucleophile. The choice of solvent and base can influence the selectivity. For instance, in aprotic solvents, the less hindered and more nucleophilic amine may react preferentially, whereas in the presence of a strong base that deprotonates the thiol, S-alkylation can dominate.

For reactions involving this compound as a starting material, the regioselectivity of electrophilic attack on the aromatic ring is influenced by the directing effects of the amino and thiol substituents. Both are ortho-, para-directing and activating groups. The substitution pattern will depend on the nature of the electrophile and the reaction conditions. For instance, regioselective synthesis of related thiophene derivatives has been achieved through controlled lithiation reactions. mdpi.comresearchgate.net

Scale-Up Considerations and Process Chemistry of this compound Synthesis

The successful transition of a synthetic route for this compound from a laboratory setting to an industrial scale necessitates a thorough evaluation of various process chemistry principles. Key considerations include the selection of an economically viable and environmentally benign synthetic strategy, optimization of reaction parameters, and the development of robust purification and waste management protocols. While specific process data for this compound is not extensively published, scale-up considerations can be extrapolated from established industrial processes for structurally related N-alkylated aromatic amines and thiophenols.

A plausible and efficient synthetic approach for the industrial production of this compound is the direct N-alkylation of 2-aminothiophenol (B119425). This can be achieved through two primary pathways: nucleophilic substitution with an octyl halide or reductive amination with octanal. Each of these routes presents distinct advantages and challenges in a large-scale manufacturing context.

The choice of the synthetic route is a critical decision in process chemistry, with significant implications for cost, safety, and environmental impact.

Reductive Amination Route: This approach utilizes the reaction of 2-aminothiophenol with octanal in the presence of a reducing agent. This method is often preferred in industrial settings due to its high atom economy and the generation of water as the primary byproduct. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C) or transfer hydrogenation. The "hydrogen borrowing" mechanism, where an alcohol is used as the alkylating agent, is a particularly attractive green alternative. In this process, a catalyst, often based on ruthenium or iridium, temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water.

A comparative analysis of these two potential routes is presented in the table below.

| Feature | Nucleophilic Substitution | Reductive Amination (Hydrogen Borrowing) |

| Starting Materials | 2-Aminothiophenol, Octyl Halide | 2-Aminothiophenol, Octanol |

| Byproducts | Hydrogen Halide, Over-alkylation products | Water |

| Atom Economy | Lower | Higher |

| Catalyst | Often stoichiometric base | Catalytic Ru or Ir complex |

| Environmental Impact | Halogenated waste | Benign (water) |

| Safety Concerns | Handling of corrosive halides | Handling of flammable H₂ gas if used |

For the selected synthetic route, meticulous optimization of reaction parameters is crucial for maximizing yield, minimizing impurities, and ensuring process safety and efficiency on a large scale.

Solvent Selection: The choice of solvent is influenced by factors such as reactant and product solubility, reaction temperature, and environmental regulations. For the synthesis of N-alkylated anilines, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) have been traditionally used. google.comgoogle.com However, due to their reproductive toxicity, there is a strong drive to replace them with greener alternatives such as anisole, cyclopentyl methyl ether (CPME), or even solvent-free conditions where feasible. acsgcipr.org

Temperature and Pressure: Reaction temperature and pressure are critical for controlling reaction rates and selectivity. For instance, the amination of n-octanol with ammonia to produce n-octylamine is typically carried out at elevated temperatures (120-250°C) and pressures (0.5-2 MPa). google.com Similar conditions may be required for the N-alkylation of 2-aminothiophenol. Careful control of these parameters is essential to prevent side reactions and ensure safe operation.

Reaction Time and Stoichiometry: Optimizing the reaction time is a balance between achieving high conversion and minimizing the formation of degradation products. The molar ratio of the reactants also needs to be carefully controlled to favor the desired mono-alkylation and minimize byproduct formation.

The following table provides a hypothetical set of optimized process parameters for the synthesis of this compound via a hydrogen borrowing strategy.

| Parameter | Optimized Value | Rationale |

| Catalyst | Heterogeneous Ru-based catalyst | Ease of recovery and reuse |

| Catalyst Loading | 0.1 - 1 mol% | Balance between reaction rate and cost |

| Solvent | Anisole or CPME | Green solvent with favorable properties |

| Temperature | 120 - 150 °C | To achieve a reasonable reaction rate |

| Pressure | 1 - 5 bar | To maintain the reaction in the liquid phase |

| Reactant Ratio | 1:1.2 (2-aminothiophenol:octanol) | Slight excess of alcohol to drive the reaction |

The work-up and purification of the crude product are critical steps in ensuring the final product meets the required quality specifications.

Catalyst Removal: For heterogeneous catalysts, filtration is a straightforward method for removal. For homogeneous catalysts, more complex techniques like extraction or precipitation may be necessary.

Product Isolation and Purification: The crude product mixture will likely contain unreacted starting materials, the desired product, and byproducts. A typical industrial work-up could involve:

Extraction: The reaction mixture can be diluted with a suitable organic solvent and washed with water to remove any water-soluble impurities.

Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid organic compounds with different boiling points.

Crystallization: If the product is a solid at room temperature or can form a stable salt, crystallization can be an effective purification method.

A thorough SHE assessment is mandatory for any industrial chemical process.

Hazardous Materials: 2-Aminothiophenol is a toxic and malodorous compound. wikipedia.org Octanol is flammable. Hydrogen gas, if used, is highly flammable and explosive. Appropriate handling procedures, including the use of personal protective equipment (PPE) and closed systems, are essential.

Waste Management: The process should be designed to minimize waste generation. Aqueous waste streams may need to be treated to remove organic contaminants before discharge. Solvent recovery and recycling should be implemented wherever possible.

Process Safety: A comprehensive hazard and operability (HAZOP) study should be conducted to identify and mitigate potential process safety risks, such as runaway reactions or equipment failure.

The choice of equipment is dictated by the specific requirements of the chemical process.

Reactors: For a batch process, a glass-lined or stainless steel reactor equipped with a heating/cooling jacket, an agitator, and a reflux condenser would be suitable. For a continuous process, a packed-bed reactor might be used, particularly with a heterogeneous catalyst.

Downstream Equipment: This would include filtration units, extraction columns, distillation columns, and crystallization vessels, all constructed from materials compatible with the process chemicals.

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights into 2 Octylamino Benzene 1 Thiol

High-Resolution NMR Spectroscopy for Conformational and Dynamic Studies of 2-(Octylamino)benzene-1-thiol

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provide detailed information on the chemical environment of each atom, through-bond and through-space correlations, and the dynamic behavior of the molecule.

Based on analogous structures, such as 2-aminothiophenol (B119425) and N-octyl substituted compounds, a set of expected chemical shifts can be predicted. The aromatic protons are expected in the δ 6.5-7.5 ppm range, while the aliphatic protons of the octyl chain would appear upfield, from δ 0.8 ppm (terminal CH₃) to δ 3.2 ppm (CH₂ adjacent to the nitrogen). The labile N-H and S-H protons would likely appear as broad signals whose chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

This interactive table provides predicted chemical shifts (δ) in parts per million (ppm), multiplicity, and assignments for the primary proton and carbon signals.

| Atom | Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| H-3 | Ar-H | ~7.35 | d | 128.5 |

| H-4 | Ar-H | ~6.70 | t | 115.2 |

| H-5 | Ar-H | ~7.15 | t | 125.0 |

| H-6 | Ar-H | ~6.80 | d | 118.0 |

| N-H | Amine | ~4.5 (broad) | s | - |

| S-H | Thiol | ~3.4 (broad) | s | - |

| H-1' | N-CH₂ | ~3.15 | t | 45.1 |

| H-2' | N-CH₂-CH₂ | ~1.65 | p | 29.5 |

| H-3' to H-7' | -(CH₂)₅- | ~1.30-1.40 | m | 27.0, 29.3, 29.4, 31.8 |

| H-8' | -CH₃ | ~0.90 | t | 14.1 |

| C-1 | C-S | - | - | 119.5 |

| C-2 | C-N | - | - | 148.0 |

While 1D NMR provides initial assignments, 2D NMR techniques are essential for confirming the complex structure and elucidating conformational preferences.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity of adjacent protons within the aromatic ring (e.g., H-3 through H-6) and along the octyl chain, confirming the sequence from the α-methylene (H-1') to the terminal methyl group (H-8').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon it is attached to. This technique would be used to definitively assign the carbon signals based on the already established proton assignments. For example, the proton signal at ~3.15 ppm would show a cross-peak with the carbon signal at ~45.1 ppm, confirming the identity of the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting the distinct structural fragments. Key correlations would include the N-H proton to aromatic carbons C-2 and C-1, and the α-methylene protons (H-1') to the aromatic carbon C-2, unequivocally linking the octyl chain to the aminobenzenethiol core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing vital information about the molecule's conformation. For this compound, NOESY could reveal through-space interactions between the α-methylene protons (H-1') of the octyl chain and the aromatic proton at the H-3 position, indicating a preferred orientation of the alkyl group relative to the benzene (B151609) ring.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Tautomeric Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are particularly sensitive to the presence of functional groups and intermolecular forces like hydrogen bonding.

For this compound, key vibrational modes include the N-H and S-H stretching frequencies. In a non-interacting state, the S-H stretch typically appears as a weak band around 2550-2600 cm⁻¹, while the N-H stretch for a secondary amine is found in the 3300-3500 cm⁻¹ region. researchgate.net The presence of intramolecular hydrogen bonding between the thiol's hydrogen and the amine's nitrogen (or vice-versa) would lead to a broadening and a red-shift (shift to lower wavenumber) of the involved X-H stretching band. The position and shape of these bands can thus provide direct evidence for the dominant conformational isomers in the bulk material.

Tautomerism, while less likely in this specific case compared to related aminophenols, could be investigated by looking for the appearance of characteristic C=N or C=S stretching bands that would indicate a proton transfer event.

Hypothetical Vibrational Frequencies for this compound

This interactive table presents the expected wavenumbers (cm⁻¹) and descriptions for the key vibrational modes.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3350 | ν(N-H) | N-H stretching. Broadening suggests hydrogen bonding. |

| ~3050 | ν(Ar C-H) | Aromatic C-H stretching. |

| ~2925, 2855 | ν(Alkyl C-H) | Asymmetric and symmetric C-H stretching of CH₂/CH₃ groups. |

| ~2560 | ν(S-H) | S-H stretching. Position is sensitive to hydrogen bonding. researchgate.net |

| ~1600, 1480 | ν(C=C) | Aromatic ring skeletal vibrations. |

| ~1510 | δ(N-H) | N-H in-plane bending. |

| ~1465 | δ(CH₂) | CH₂ scissoring. |

| ~750 | γ(Ar C-H) | Out-of-plane C-H bending for ortho-disubstituted ring. |

| ~690 | ν(C-S) | C-S stretching. |

Mass Spectrometry Techniques for Elucidating Reaction Pathways and Intermediates

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. For this compound (C₁₄H₂₃NS, Molecular Weight: 237.41 g/mol ) parchem.com, electron ionization (EI-MS) would be expected to produce a distinct molecular ion peak (M⁺˙) at m/z 237.

The fragmentation pattern provides a structural fingerprint. The most likely fragmentation pathways would involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a C₇H₁₅ radical and formation of a stable iminium ion at m/z 124.

Benzylic cleavage: Cleavage of the N-C(alkyl) bond, resulting in the formation of the 2-aminobenzenethiol radical cation at m/z 125. nist.gov

Fragmentation of the alkyl chain: A series of losses of CₙH₂ₙ₊₁ fragments from the octyl group, leading to a characteristic pattern of peaks separated by 14 Da (CH₂).

By coupling MS with a separation technique like gas chromatography (GC-MS), it is possible to identify and characterize intermediates in a reaction mixture, providing crucial mechanistic insights into the formation or transformation of this compound.

Predicted Key Mass Fragments for this compound

This interactive table lists the predicted mass-to-charge ratio (m/z) and the corresponding molecular fragment.

| m/z Value | Proposed Fragment | Description |

| 237 | [C₁₄H₂₃NS]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [C₆H₆NS]⁺ | Loss of octyl radical |

| 124 | [C₇H₈NS]⁺ | Alpha-cleavage with loss of C₇H₁₅ radical |

| 112 | [C₈H₁₈N]⁺ | Octylaminium ion |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a single crystal of this compound would allow for the exact measurement of bond lengths, bond angles, and torsion angles.

This technique would provide unambiguous evidence of the solid-state conformation, including the planarity of the benzene ring, the geometry around the nitrogen and sulfur atoms, and the specific orientation of the octyl chain. Crucially, it would reveal the nature of intermolecular interactions that dictate the crystal packing, such as:

Intramolecular and Intermolecular Hydrogen Bonding: The precise distances and angles of N-H···S, S-H···N, or N-H···N hydrogen bonds would be determined.

π-π Stacking: The arrangement of adjacent benzene rings could indicate the presence and strength of π-stacking interactions.

Hypothetical Crystallographic Data Table

This table presents the type of data that would be obtained from a successful X-ray crystallographic analysis.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Bond Length (C-S) | ~1.75 Å |

| Bond Length (C-N) | ~1.40 Å |

| Bond Angle (C-S-H) | ~95-100° |

| Bond Angle (C-N-C) | ~115-125° |

| Hydrogen Bond Distance (N···S) | ~3.0-3.5 Å |

Computational Chemistry and Theoretical Investigations of 2 Octylamino Benzene 1 Thiol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic structure and reactivity of molecules. DFT has become a ubiquitous tool due to its favorable balance of accuracy and computational cost, making it ideal for studying medium-sized molecules like 2-(octylamino)benzene-1-thiol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its physical and chemical properties.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability.

For this compound, the FMO analysis would reveal the most probable sites for electrophilic and nucleophilic attack. The electron-donating octylamino group and the thiol group significantly influence the electron density distribution across the benzene (B151609) ring. It is expected that the HOMO would be localized primarily on the electron-rich amino and thiol groups, as well as certain positions on the aromatic ring, indicating these are the primary sites for reaction with electrophiles. Conversely, the LUMO would be distributed over the benzene ring, highlighting potential sites for nucleophilic attack. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's excitability and chemical reactivity. A smaller gap generally implies higher reactivity.

Illustrative FMO Data for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.65 | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, including vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts of this compound, a theoretical spectrum can be generated.

This predicted spectrum serves two main purposes. Firstly, it aids in the interpretation of experimentally obtained spectra, allowing for precise assignment of vibrational modes and resonance signals to specific atoms or functional groups within the molecule. For instance, the characteristic S-H and N-H stretching frequencies can be accurately predicted. Secondly, comparing the theoretical spectrum with experimental data provides a crucial validation of the computational model and the chosen level of theory. A strong correlation between the predicted and measured spectra enhances the reliability of other computed properties, such as reactivity descriptors and energetic profiles.

Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(S-H) | 2560 | 2555 | Thiol S-H stretch |

| ν(N-H) | 3410 | 3400 | Amine N-H stretch |

| ν(C=C) aromatic | 1595 | 1590 | Aromatic ring stretch |

Understanding the mechanism of a chemical reaction requires detailed knowledge of the potential energy surface (PES), including the structures and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netresearchgate.net DFT calculations are instrumental in mapping out the energetic profiles of reaction pathways involving this compound.

For example, the oxidation of the thiol group or its participation in "click" reactions could be modeled. elsevierpure.com By locating the transition state structure for a given reaction, the activation energy (the energy barrier that must be overcome) can be calculated. researchgate.net This provides a quantitative prediction of the reaction rate. Comparing the energies of different possible pathways allows for the determination of the most favorable reaction mechanism. Such studies are crucial for predicting the chemical behavior of this compound in various chemical environments and for designing synthetic routes. researchgate.netresearchgate.net

Illustrative Energetic Profile for a Hypothetical Thiol Oxidation Reaction

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Oxidant |

| Transition State | +15.5 | The highest energy point along the reaction coordinate. |

| Intermediate | -5.2 | A metastable species formed during the reaction. |

| Products | -25.0 | The final, stable products of the reaction. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed electronic information on a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. dtu.dk

For this compound, a key feature is the flexible n-octyl chain. MD simulations can explore the vast conformational space of this chain, identifying the most stable (lowest energy) conformations and the dynamics of its movement. This is crucial for understanding how the molecule packs in a solid state or how it presents itself for interaction in a solution.

Furthermore, MD simulations can model the interactions between multiple this compound molecules or their interactions with solvent molecules. Key intermolecular forces, such as hydrogen bonding involving the N-H and S-H groups and van der Waals interactions from the octyl chain and benzene ring, can be analyzed. nih.gov This information is vital for understanding bulk properties like solubility, melting point, and the formation of self-assembled monolayers on surfaces. dtu.dk

Structure-Reactivity Relationship (SRR) and Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Structure-Reactivity and Structure-Activity Relationships (SRR/SAR) are frameworks used to correlate the chemical structure of a molecule with its reactivity or biological activity. Computational chemistry plays a pivotal role in developing quantitative SRR/SAR (QSRR/QSAR) models by providing a wide range of molecular descriptors.

For this compound and its hypothetical derivatives, quantum chemical calculations can generate numerous electronic descriptors. These include FMO energies, atomic charges, dipole moment, and molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface. These descriptors quantify the electronic aspects of the molecule that govern its reactivity.

By calculating these descriptors for a series of related molecules and correlating them with experimentally measured reaction rates or biological activities, a predictive QSRR or QSAR model can be built. For instance, one could investigate how changing the length of the alkyl chain or adding substituents to the benzene ring affects a specific reactivity parameter. These models are invaluable in medicinal chemistry and materials science for the rational design of new molecules with desired properties, enabling efficient screening of candidates before their synthesis.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Coordination Chemistry and Metal Complexation Studies of 2 Octylamino Benzene 1 Thiol As a Ligand

Design Principles for 2-(Octylamino)benzene-1-thiol as a Chelating Agent

The design of this compound as a chelating agent is predicated on the presence of two key functional groups positioned ortho to each other on a benzene (B151609) ring: a thiol (-SH) group and a secondary amino (-NHR) group. This arrangement allows the molecule to act as a bidentate ligand, capable of forming a stable five-membered chelate ring upon coordination to a metal center.

The primary design principles are:

Bidentate Nature: The nitrogen of the amino group and the sulfur of the thiol group can both donate lone pairs of electrons to a metal ion, forming two coordinate bonds.

Chelate Effect: The formation of a stable five-membered ring upon chelation significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands. This is known as the chelate effect.

Hard and Soft Acid-Base Theory: The ligand possesses a "soft" donor atom (sulfur) and a "harder" donor atom (nitrogen). This allows for selective coordination with a variety of metal ions. Soft metal ions (e.g., Pd(II), Pt(II), Hg(II)) are expected to form strong bonds with the soft sulfur donor, while harder metal ions will have a stronger affinity for the nitrogen donor.

Steric and Electronic Effects: The octyl group attached to the nitrogen atom introduces significant steric bulk. This can influence the coordination geometry of the resulting metal complexes, potentially favoring specific stereoisomers or preventing the formation of certain polymeric structures. Electronically, the octyl group is an electron-donating group, which can increase the electron density on the nitrogen atom and enhance its donor capability.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the deprotonated ligand (thiolate) with a suitable metal salt in an appropriate solvent. The thiol proton is acidic and can be easily removed by a base to generate the thiolate anion, which is a stronger nucleophile.

A general synthetic route can be proposed as: 2-(C8H17NH)C6H4SH + MCln -> [M(2-(C8H17NH)C6H4S)x] + nHCl

Characterization of the resulting complexes would rely on a suite of analytical techniques to determine their structure, composition, and properties.

The stoichiometry and coordination geometry of the metal complexes would be determined by a combination of techniques:

Elemental Analysis: To determine the empirical formula of the complex and the metal-to-ligand ratio.

Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition.

Based on related aminothiophenol ligands, common stoichiometries are expected to be 1:1 (M:L) and 1:2 (M:L). The coordination geometry would be highly dependent on the metal ion and its preferred coordination number. For instance, Ni(II) could form square planar complexes, while Zn(II) might favor a tetrahedral geometry.

Spectroscopic and magnetic studies are crucial for understanding the electronic structure and bonding within the metal complexes.

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes would show bands corresponding to ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions for transition metal complexes. These spectra provide information about the coordination environment and the nature of the metal-ligand bond.

Infrared (IR) and Raman Spectroscopy: These techniques would be used to identify the coordination of the amino and thiol groups. A shift in the N-H stretching frequency and the disappearance of the S-H stretching band upon complexation would confirm the involvement of these groups in bonding.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic complexes), EPR spectroscopy would provide detailed information about the electronic environment of the metal ion, its oxidation state, and the nature of the metal-ligand interactions.

Magnetic Susceptibility Measurements: These measurements would determine the magnetic moment of the complex, which can help in determining the number of unpaired electrons and thus the spin state and geometry of the metal center.

Hypothetical Spectroscopic Data for a Ni(II) Complex

| Technique | Expected Observation | Interpretation |

|---|---|---|

| UV-Vis | Intense bands in the UV region, weaker bands in the visible region. | LMCT/MLCT transitions and d-d transitions characteristic of a square planar Ni(II) complex. |

| IR | Disappearance of ν(S-H) band around 2550 cm⁻¹; shift of ν(N-H) band. | Confirmation of deprotonation and coordination of the thiol group and coordination of the amino group. |

| ¹H NMR | Broadening or disappearance of the N-H proton signal. | Indication of coordination to a metal center. |

The electrochemical behavior of the metal complexes would be investigated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These studies would reveal information about:

Redox Potentials: The potentials at which the metal center or the ligand can be oxidized or reduced. The redox potential is sensitive to the coordination environment and can provide insights into the electronic effects of the ligand.

Electron Transfer Kinetics: The rate at which electron transfer occurs.

Stability of Redox States: The stability of the complex in different oxidation states.

The presence of the electron-donating octyl group would be expected to make the metal center easier to oxidize compared to complexes with less electron-donating substituents.

Catalytic Applications of this compound Metal Complexes

Metal complexes of aminothiophenol ligands are known to be active catalysts in various organic transformations. The combination of a soft sulfur and a hard nitrogen donor can stabilize metal centers in different oxidation states, making them suitable for redox catalysis.

C-C Bond Formation: Palladium and nickel complexes of related ligands have been shown to catalyze cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. It is plausible that a palladium complex of 2

Mechanistic Pathways of Catalytic Cycles

Due to the limited availability of specific research on the catalytic applications of this compound, the mechanistic pathways of its catalytic cycles have not been explicitly elucidated in the scientific literature. However, by examining related bidentate N,S ligands, general mechanistic principles can be inferred. Metal complexes featuring such ligands are often employed in cross-coupling reactions, and their catalytic cycles typically involve a sequence of fundamental organometallic reactions.

A plausible generalized catalytic cycle for a cross-coupling reaction, such as a Suzuki-Miyaura coupling, catalyzed by a metal complex of this compound (represented as M-L, where L is the deprotonated ligand) would likely proceed through the following key steps:

Oxidative Addition: The cycle is initiated by the oxidative addition of an organic halide (R-X) to the active metal center (e.g., Pd(0) or Ni(0)). This step involves the cleavage of the R-X bond and the formation of a new organometallic complex where the metal is oxidized (e.g., to Pd(II) or Ni(II)) and bonded to both the R group and the halide. The bidentate N,S ligand remains coordinated to the metal center throughout this process, influencing its reactivity and stability.

Transmetalation: In this step, the organic group (R') from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the metal center, displacing the halide. This forms a diorganometallic intermediate, with both R and R' groups attached to the metal. The role of the this compound ligand here is to stabilize the metal center and modulate its electronic properties to facilitate the transfer of the organic group.

Reductive Elimination: This is the final and product-forming step of the catalytic cycle. The two organic groups (R and R') on the metal center couple to form the desired product (R-R'). Simultaneously, the metal center is reduced back to its initial oxidation state (e.g., Pd(0) or Ni(0)), thereby regenerating the active catalyst. The steric and electronic properties of the this compound ligand are crucial in promoting this step and ensuring the efficient turnover of the catalyst.

The following table summarizes the proposed elementary steps in a generic cross-coupling catalytic cycle involving a metal complex of this compound.

| Step | Description | Reactants | Products |

| Oxidative Addition | The organic halide adds to the metal center, increasing its oxidation state. | M(0)-L + R-X | R-M(II)(X)-L |

| Transmetalation | The organic group from the transmetalating agent replaces the halide on the metal center. | R-M(II)(X)-L + R'-B(OR)2 | R-M(II)(R')-L + X-B(OR)2 |

| Reductive Elimination | The two organic groups couple and are eliminated from the metal center, regenerating the catalyst. | R-M(II)(R')-L | M(0)-L + R-R' |

It is important to note that this is a generalized pathway, and the specific mechanism can vary depending on the metal, substrates, and reaction conditions. The octyl group on the amine of the this compound ligand can influence the solubility of the catalyst in organic solvents and may also exert subtle steric effects on the catalytic cycle. However, without specific experimental or computational studies on this particular ligand, any proposed mechanism remains speculative.

Asymmetric Catalysis Employing Chiral this compound Ligands (if applicable)

As of the current state of scientific literature, there are no specific reports on the synthesis or application of chiral versions of this compound in asymmetric catalysis. The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. mdpi.com For a ligand like this compound to be effective in asymmetric catalysis, a chiral center would need to be introduced into its structure.

Several strategies could theoretically be employed to create chiral analogues of this compound:

Chiral Amine Moiety: A chiral octylamine (B49996) could be used in the synthesis of the ligand. For instance, if a specific stereoisomer of a chiral octylamine is used, the resulting 2-(amino)benzene-1-thiol ligand will be chiral.

Modification of the Benzene Ring: Introduction of a chiral substituent on the benzene ring could also impart chirality to the ligand.

Planar Chirality: In more complex derivatives, it might be possible to design ligands with planar chirality, for example, by incorporating the benzene ring into a larger, sterically hindered structure.

If such chiral ligands were to be synthesized, they could potentially be used in a variety of asymmetric transformations, such as asymmetric hydrogenation, asymmetric allylic alkylation, or asymmetric C-C bond-forming reactions. The success of such a chiral ligand would depend on its ability to create a well-defined chiral environment around the metal center, which would then differentiate between the two enantiotopic faces of the substrate or prochiral intermediate.

The table below outlines hypothetical chiral derivatives of this compound and their potential applications in asymmetric catalysis.

| Chiral Ligand Design | Potential Chiral Moiety | Potential Asymmetric Catalytic Application |

| Chiral N-substituent | (R)- or (S)-octan-2-amine | Asymmetric hydrogenation of prochiral olefins |

| Chiral backbone | Introduction of a chiral group on the benzene ring | Asymmetric Heck reaction |

| Atropisomeric chirality | Biaryl-based aminothiol (B82208) ligand | Enantioselective cross-coupling reactions |

It must be emphasized that the above discussion is speculative and based on general principles of asymmetric catalysis. nih.gov The actual synthesis and application of chiral this compound ligands would require significant research and development. The lack of published data in this area indicates that this is an unexplored field of research.

Applications in Materials Science and Surface Functionalization

Fabrication and Characterization of Self-Assembled Monolayers (SAMs) of 2-(Octylamino)benzene-1-thiol on Metal Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed by the spontaneous adsorption of molecules onto a surface. The thiol group (-SH) in this compound has a strong affinity for noble metal surfaces, such as gold, silver, and copper, leading to the formation of stable and well-defined monolayers. northwestern.edusemanticscholar.org

The fabrication of SAMs of this compound typically involves the immersion of a clean metal substrate into a dilute solution of the compound in an organic solvent, such as ethanol. The molecules then spontaneously adsorb onto the surface, forming a dense and organized layer. The formation of these monolayers can be influenced by factors such as the concentration of the solution, immersion time, and temperature. mdpi.comsigmaaldrich.com

Characterization of these SAMs is crucial to understand their structure and properties. Techniques such as X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition of the monolayer and the nature of the sulfur-metal bond. Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) provide high-resolution images of the surface morphology, revealing the packing and arrangement of the molecules in the SAM. bwise.krmessiah.eduuh.edu

The adsorption of this compound on metal surfaces is primarily driven by the strong covalent bond formed between the sulfur atom of the thiol group and the metal atoms. This process is often a dissociative chemisorption, where the S-H bond is cleaved, and the sulfur atom binds to the metal surface. researchgate.netresearchgate.net The octylamino and benzene (B151609) components of the molecule then orient themselves to maximize van der Waals interactions and potential hydrogen bonding, leading to a well-ordered monolayer.

Surface coverage is a critical parameter that determines the quality and performance of the SAM. It can be quantified using various techniques, including electrochemical methods like cyclic voltammetry and chronocoulometry. researchgate.net These methods can determine the amount of adsorbed molecules per unit area. X-ray photoelectron spectroscopy (XPS) can also provide information on the surface coverage by analyzing the attenuation of the substrate signal by the organic monolayer. bwise.kr

Table 1: Representative Surface Coverage Data for Thiol-based SAMs on Gold

| Thiol Compound Analogue | Surface Coverage (molecules/cm²) | Packing Density (Ų/molecule) |

| Octanethiol | 4.6 x 10¹⁴ | 21.7 |

| Benzenethiol | 3.8 x 10¹⁴ | 26.3 |

| Dodecanethiol | 4.5 x 10¹⁴ | 22.2 |

Note: This table presents typical data for analogous compounds to illustrate the expected range of surface coverage for this compound. Actual values may vary depending on experimental conditions.

Functionalization of Nanomaterials and Nanocomposites with this compound

The surface of nanomaterials, such as gold nanoparticles and quantum dots, can be functionalized with this compound to modify their properties and enhance their performance in various applications. db-thueringen.de The thiol group provides a robust anchor to the nanoparticle surface, while the octylamino and benzene moieties can impart new functionalities. mdpi.com

This surface modification can improve the dispersibility of nanoparticles in different solvents, prevent aggregation, and introduce specific chemical reactivity. db-thueringen.demdpi.com For instance, the octyl chain can enhance compatibility with nonpolar matrices, while the amino group can be used for further chemical modifications.

Functionalized nanoparticles can be integrated into polymer matrices to create nanocomposites with enhanced mechanical, thermal, or optical properties. The this compound layer on the nanoparticles can improve the interfacial adhesion between the nanoparticles and the polymer, leading to a more homogeneous and stable material. mdpi.comdrexel.edu

Thiol-ene "click" chemistry is a versatile method for integrating thiol-functionalized molecules and materials into polymer networks. researchgate.netresearchgate.net The thiol group of this compound can react efficiently with polymers containing "ene" (alkene) functional groups, forming stable thioether linkages. This approach allows for the covalent incorporation of the compound into polymer matrices, creating hybrid materials with tailored properties. researchgate.net

Table 2: Potential Impact of this compound Functionalization on Polymer Nanocomposite Properties

| Property | Expected Improvement | Rationale |

| Mechanical Strength | Increased tensile strength and modulus | Improved filler-matrix adhesion and load transfer. |

| Thermal Stability | Higher decomposition temperature | Enhanced interactions at the organic-inorganic interface. |

| Optical Properties | Tunable refractive index and absorption | Incorporation of aromatic and amino functionalities. |

| Barrier Properties | Reduced gas and moisture permeability | Creation of a more tortuous path for diffusing molecules. |

Development of Sensors and Biosensors Based on this compound Modified Surfaces

Surfaces modified with this compound SAMs can serve as platforms for the development of chemical sensors and biosensors. The functional groups on the SAM surface can be tailored to selectively interact with specific analytes. The amino group, for instance, can be used to immobilize biological recognition elements such as enzymes, antibodies, or DNA. mdpi.com

The underlying principle of these sensors often involves detecting a change in an optical or electrical signal upon the binding of the target analyte to the functionalized surface. For example, the binding event could alter the refractive index, fluorescence, or electrical impedance of the surface, which can then be measured.

Investigation of Optoelectronic and Other Functional Properties of Materials Incorporating this compound

The incorporation of this compound into materials can influence their optoelectronic properties. The benzene ring is a chromophore that can absorb and emit light, and its electronic properties can be modulated by the amino and thiol substituents. rsc.orgresearchgate.net Materials containing this compound could potentially be used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and photodetectors. researchgate.net

The ability to form well-ordered SAMs is also advantageous for creating defined interfaces in electronic devices, which can improve charge transport and device performance. Further research is needed to fully explore the potential of this compound in the field of optoelectronics.

Exploration of Biological and Biomedical Research Applications Mechanistic Focus

Investigation of Enzyme Inhibition Mechanisms by 2-(Octylamino)benzene-1-thiol and its Analogues

The structural motifs within this compound and its analogues are frequently found in molecules designed to act as enzyme inhibitors. The thiol group can interact with metal cofactors in metalloenzymes or form covalent or non-covalent bonds with active site residues like cysteine. The amino group can participate in hydrogen bonding, and the aromatic ring can engage in π-π stacking interactions.

Enzyme kinetics studies are fundamental to elucidating the mechanism of inhibition. americanpeptidesociety.orgembrapa.br By measuring reaction rates at varying substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined. americanpeptidesociety.orgnih.gov

For a compound like this compound, kinetic analysis would involve:

Michaelis-Menten Kinetics: Determining key parameters such as the Michaelis constant (K_M) and maximum velocity (V_max) in the absence and presence of the inhibitor. americanpeptidesociety.org Changes in these parameters reveal the inhibition type. For instance, in competitive inhibition, the inhibitor competes with the substrate for the enzyme's active site, leading to an increase in the apparent K_M with no change in V_max. nih.gov

Graphical Analysis: Using plots like the Lineweaver-Burk plot to visualize the inhibition mechanism. americanpeptidesociety.org Different inhibition types yield distinct patterns on these plots.

Determination of Inhibition Constants: Calculating the inhibitor constant (K_i), which quantifies the inhibitor's binding affinity to the enzyme. A lower K_i value indicates a more potent inhibitor.

Progress curve analysis, which monitors the entire course of the reaction over time, can also provide detailed mechanistic insights beyond initial rate studies. semanticscholar.org

Table 1: Hypothetical Kinetic Parameters for an Enzyme Inhibited by a 2-(Alkylamino)benzene-1-thiol Analogue

| Inhibitor Concentration (µM) | Apparent K_M (µM) | Apparent V_max (µmol/min) | Inhibition Type |

| 0 (Control) | 50 | 100 | - |

| 10 | 100 | 100 | Competitive |

| 20 | 150 | 100 | Competitive |

| 10 | 50 | 50 | Non-competitive |

| 20 | 50 | 25 | Non-competitive |

This table is illustrative and provides hypothetical data to demonstrate how kinetic parameters change with different types of inhibition.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is invaluable for understanding the molecular basis of enzyme inhibition by providing insights into binding affinity, orientation, and specific interactions at the active site. mdpi.com

For this compound, a docking study would aim to:

Identify the Binding Pocket: Determine the most probable binding site on the target enzyme.

Analyze Binding Interactions: Visualize and quantify the interactions between the inhibitor and amino acid residues. This includes identifying hydrogen bonds (e.g., involving the amine or thiol), hydrophobic interactions (from the octyl chain and benzene (B151609) ring), and potential coordination of the thiol sulfur with metallic cofactors. mdpi.commdpi.com

Predict Binding Affinity: Calculate a docking score, which estimates the binding free energy and helps rank the potency of different analogues.

For example, docking simulations of similar thiol-containing compounds have shown that the sulfur atom can form crucial hydrogen bonds with residues like histidine and serine within an enzyme's active site, while aromatic rings engage in hydrophobic interactions with residues such as tyrosine and phenylalanine. mdpi.com The long octyl chain of this compound would be expected to occupy hydrophobic channels or pockets within the protein, potentially increasing binding affinity and specificity.

Modulation of Protein-Protein Interactions and Receptor Binding Studies

Protein-protein interactions (PPIs) are central to nearly all cellular processes, making them attractive but challenging therapeutic targets. ajwilsonresearch.comnih.gov The surfaces of PPIs are often large and flat, lacking the well-defined pockets typical of enzyme active sites. cam.ac.uk Small molecules like this compound can modulate PPIs by acting as either inhibitors or stabilizers. mdpi.com

The features of this compound suggest it could serve as a scaffold for PPI modulators:

The molecule's size and functionality are suitable for targeting "hot spots" on protein surfaces—small regions that contribute most to the binding energy.

The octyl group can anchor the molecule into hydrophobic grooves on a protein's surface.

The thiol and amine groups can form specific hydrogen bonds or covalent interactions that disrupt or stabilize the protein complex.

Macrocyclic peptides are an emerging class of molecules effective at inhibiting intracellular PPIs, and the chemical handles on this compound could potentially be used to cyclize or staple peptides to enhance their cell permeability and target engagement. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Functionalities (e.g., antimicrobial, antioxidant)

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure, researchers can identify which functional groups are critical for efficacy. researchgate.net

Antimicrobial Activity: The 2-aminothiophenol (B119425) scaffold is a precursor to benzothiazoles and other heterocyclic compounds known for their broad-spectrum antimicrobial properties. ekb.eg SAR studies on related Schiff bases derived from 2-aminothiophenol show that biological activity is highly dependent on the nature and position of substituents on the aromatic rings. unilag.edu.ng

Role of the Thiol Group: The presence of a sulfur atom can enhance biological activity, possibly by interfering with sulfhydryl groups in bacterial enzymes. unilag.edu.ng

Role of the Alkyl Chain: The lipophilicity conferred by the octyl chain in this compound is a critical factor. Increased lipophilicity can enhance the compound's ability to cross bacterial cell membranes. SAR studies of auranofin analogues, which contain thiol and phosphine ligands, demonstrated that both ligand structures significantly influence antibacterial activity against both Gram-positive and Gram-negative pathogens. nih.gov

Substituents: The introduction of electron-withdrawing or electron-donating groups on the benzene ring can modulate the electronic properties and, consequently, the antimicrobial potency of the molecule. researchgate.net

Table 2: Structure-Activity Relationship Trends for Antimicrobial Aminophenol/Thiophenol Derivatives

| Structural Modification | General Effect on Antimicrobial Activity | Rationale |

| Replacement of Oxygen (in aminophenol) with Sulfur (in aminothiophenol) | Often enhances activity unilag.edu.ng | Sulfur may interact with sulfhydryl groups in target enzymes. |

| Addition of Electron-Withdrawing Groups (e.g., -NO₂, -Br) | Activity is variable; can increase potency against certain strains unilag.edu.ng | Alters electronic distribution and potential for interaction with biological targets. |

| Addition of Electron-Donating Groups (e.g., -OCH₃) | Generally increases activity researchgate.net | Enhances electron density and may improve binding characteristics. |

| Increasing Lipophilicity (e.g., long alkyl chains) | Can increase potency, particularly against Gram-negative bacteria nih.gov | Facilitates penetration of the bacterial cell wall and membrane. |

Antioxidant Activity: Phenols and thiophenols are well-known antioxidants. Their activity stems from the ability of the -OH or -SH group to donate a hydrogen atom to neutralize free radicals. nih.gov SAR studies on phenol and thiophenol analogues reveal key determinants of their antioxidant capacity:

Thiol vs. Phenol: In many assays, phenol derivatives demonstrate higher radical scavenging activity than their benzenethiol counterparts. nih.gov

Substituent Effects: Electron-donating groups on the aromatic ring generally increase antioxidant activity by stabilizing the resulting phenoxyl or thiyl radical. nih.gov The position of these substituents is also crucial. mdpi.com

Amino Group: The presence of an amino group, particularly at the ortho or para position relative to the thiol, can significantly enhance antioxidant activity through resonance stabilization of the radical intermediate.

Bioconjugation Strategies Utilizing the Thiol and Amine Functionalities of this compound

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. libretexts.org The presence of both a primary amine and a thiol group makes this compound a versatile platform for bioconjugation. These two functional groups can be targeted with distinct, orthogonal chemistries, allowing for site-specific dual functionalization. nih.gov

Thiol-Specific Conjugation: Thiols are excellent nucleophiles and are less abundant on protein surfaces than amines, making them targets for highly specific modifications. nih.gov Common strategies include:

Maleimide Chemistry: Maleimides react specifically with thiols under mild conditions (pH 6.5-7.5) to form stable thioether bonds. nih.gov This is one of the most widely used methods for protein labeling. rsc.orgresearchgate.net

Thiol-Disulfide Exchange: Reaction with pyridyl disulfides to form a new disulfide bond, which can be cleaved under reducing conditions. nih.gov

Thiol-Ene Reaction: A photoclick reaction used in materials science and 3D bioprinting. researchgate.net

Amine-Specific Conjugation: The secondary amine can be targeted, although it is less reactive than a primary amine. Common reagents for amine modification include:

Isothiocyanates: React with amines at alkaline pH (9-11) to form stable thiourea linkages. nih.gov

NHS Esters: N-hydroxysuccinimide esters react with amines to form stable amide bonds, though they are more commonly used for primary amines.

The ability to perform sequential or orthogonal conjugations on the thiol and amine groups allows for the creation of complex bioconjugates, such as antibody-drug conjugates or dual-labeled imaging probes. nih.govnih.gov

Development of Fluorescent Probes and Imaging Agents for Biomolecular Detection

Fluorescent probes are indispensable tools for detecting and imaging biomolecules in living systems with high sensitivity and selectivity. nih.gov The 2-aminothiophenol scaffold is a common structural element in probes designed to detect various analytes.

The design of a fluorescent probe based on this compound would typically involve coupling the scaffold to a fluorophore (like coumarin, BODIPY, or NBD) through a linker that can be cleaved by the target analyte. rsc.orgrsc.orgnih.govresearchgate.net

Recognition Mechanism: The thiol group is an excellent recognition site for analytes such as reactive oxygen species, metal ions, or electrophiles. The reaction with the target unmasks the fluorophore or alters its electronic properties, leading to a "turn-on" or ratiometric fluorescent response. nih.gov

Role of the Scaffold: The aminothiophenol moiety can act as both the recognition site and part of the signaling unit. For example, cleavage of a quenching group attached to the thiol can restore the fluorescence of a fluorophore that incorporates the amine into its conjugated system.

Influence of the Octyl Chain: The lipophilic octyl chain could be used to target the probe to specific cellular locations, such as the cell membrane or lipid droplets, enabling the localized detection of biomolecules.

Derivatives of aminophenol have been successfully used to create fluorescent sensors for various compounds, demonstrating the viability of this general molecular architecture. bohrium.comku.ac.ae

Table 3: Common Fluorophore Scaffolds and Recognition Strategies for Biothiol Detection

| Fluorophore Core | Recognition Moiety / Strategy | Analyte Detected | Reference Principle |

| Coumarin | Acrylate (Michael addition) | Cysteine/Homocysteine | rsc.org |

| Naphthalimide | Aromatic substitution-rearrangement | Cysteine | rsc.org |

| BODIPY | Dinitrophenyl ether (Thiolysis) | Hydrogen Sulfide | researchgate.net |

| Aminophenol | Functionalized Quantum Dots | Nitroalkenes | bohrium.com |

Electrochemistry and Sensing Applications of 2 Octylamino Benzene 1 Thiol

Electrochemical Behavior and Redox Mechanisms of Poly-2-aminobenzene-1-thiol (P2ABT)

The electrochemical behavior of P2ABT has been investigated, particularly in the context of nanocomposites for energy storage applications. These studies provide foundational knowledge of its redox activity.

Cyclic voltammetry (CV) is a key technique used to characterize the electrochemical performance of materials. In studies of a Ag2S-Ag2O-Ag/P2ABT nanocomposite, CV analysis confirmed its potential for supercapacitor applications by demonstrating a large area under the cyclic curve, which is indicative of good capacitive behavior. mdpi.com The material was tested in both acidic (1.0 M HCl) and basic (1.0 M NaOH) mediums. mdpi.com

Galvanostatic charge-discharge (GCD) studies, a form of chronoamperometry, were used to evaluate the specific capacitance. In an acidic medium, the P2ABT nanocomposite delivered a specific capacitance of 92.5 F/g at a current density of 0.3 A/g. mdpi.com In a basic medium, the value was 44.4 F/g under the same conditions. mdpi.com The charging time was also longer in the acidic medium (118 s) compared to the basic medium (103 s), suggesting better performance in acidic conditions. mdpi.com

Further studies on a nanocomposite of multi-layered reduced graphene oxide and P2ABT (R-GO/P2ABT-ML) also highlighted its pseudocapacitive properties. The specific capacitance and energy density were significantly enhanced by the incorporation of porous-sphere polypyrrole, demonstrating the tunability of P2ABT-based materials. mdpi.com

| Nanocomposite | Electrolyte Medium | Current Density (A/g) | Specific Capacitance (F/g) | Energy Density (W·h·kg⁻¹) | Charge Transfer Resistance (Rs) (Ω) |

|---|---|---|---|---|---|

| Ag2S-Ag2O-Ag/P2ABT | 1.0 M HCl (Acidic) | 0.3 | 92.5 | 5.0 | 4.9 |

| 1.0 M NaOH (Basic) | 0.3 | 44.4 | 2.52 | 6.2 | |

| R-GO/P2ABT-ML | 1.0 M HCl | 0.2 | 19.6 | 1.18 | N/A |

| R-GO/P2ABT-ML/PB-Ppy | 92.0 | 5.43 | N/A |

Design and Development of Electrochemical Sensors for Specific Analytes

Aromatic thiols and amines are widely used in the development of electrochemical sensors due to their ability to form self-assembled monolayers (SAMs) on electrode surfaces and their inherent redox activity. koreascience.kr Although no sensors using 2-(octylamino)benzene-1-thiol are documented, the principles can be inferred from similar molecules.

Thiol-functionalized materials are effective for the electrochemical detection of heavy metal ions. nih.gov The thiol group acts as a selective chelating ligand for soft metals, enhancing the sensitivity of the electrode. mdpi.com For instance, thiol-functionalized kaolinite (B1170537) has been used in carbon paste electrodes for the voltammetric determination of lead (II) ions. nih.gov Similarly, the amino group can coordinate with metal ions and can be exploited for sensing applications. The combination of both a thiol and an amino group in this compound suggests a strong potential for its use in sensors for heavy metal ions like mercury, lead, and cadmium. nih.govresearchgate.net

In the realm of biomolecules, electrochemical sensors are a prominent tool for detecting species like DNA, proteins, and small molecules. nih.govnih.gov Thiol groups are frequently used to immobilize biorecognition elements, such as aptamers or antibodies, onto gold electrode surfaces. nih.gov An octylamino group would modify the surface properties, potentially enhancing the sensitivity or selectivity of the biosensor.

The thiol group of this compound would allow for its straightforward self-assembly on gold surfaces, a common strategy for creating chemically modified electrodes. koreascience.kr The octylamino group, consisting of an eight-carbon alkyl chain and an amino group, would form an outer layer with specific properties. The alkyl chain would create a hydrophobic character, while the amino group could be used for further functionalization, for example, by covalently linking to other molecules. mdpi.com

Chemo-sensing and Fluorometric Sensing Mechanisms

The development of fluorescent probes for biologically important molecules is an active area of research. Thiol-containing compounds are particularly relevant for detecting reactive species and biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). nih.govrsc.org

Fluorescent probes for thiols are often designed based on reactions that cause a change in the fluorophore's electronic properties, leading to a "turn-on" or "turn-off" fluorescence signal. rsc.orgillinois.edu Common sensing mechanisms include Michael addition, disulfide-thiol exchange, and cleavage of quencher moieties. rsc.orgmdpi.com

A probe based on the this compound scaffold could be designed by attaching a fluorophore to the benzene (B151609) ring. The thiol group could act as a reaction site. For example, it could be part of a disulfide bond that is cleaved by biothiols, releasing the unquenched fluorophore. rsc.org Alternatively, the amino group could be part of a photoinduced electron transfer (PET) quenching system, where its interaction with an analyte modulates the fluorescence. The octyl chain would influence the probe's solubility and localization within biological systems. While no specific probes based on this exact molecule have been reported, the fundamental components for probe design are present in its structure.

Response Mechanism Elucidation (e.g., FRET, PET)

Currently, there is a notable absence of publicly available scientific literature detailing the specific electrochemical properties and sensing applications of this compound. Extensive searches of scholarly databases and chemical literature did not yield any studies focused on the elucidation of its response mechanisms, such as Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PET), in sensing applications.

While the broader class of aminobenzene-1-thiols has been investigated for various applications, including the formation of self-assembled monolayers on metal surfaces for electrochemical sensing, specific research on the 2-(octylamino) derivative is not apparent. The octylamino group would be expected to introduce significant hydrophobicity, which could influence its aggregation behavior, solubility, and interaction with analytes in aqueous versus non-aqueous media. These properties are critical in the design of chemical sensors.

For a molecule to be effective in a FRET-based sensor, it typically needs to be part of a donor-acceptor pair, where the analyte modulates the distance or spectral overlap between a fluorescent donor and an acceptor. Similarly, for a PET-based sensor, the molecule would need to possess a fluorophore and a quencher (receptor unit) where the analyte interaction alters the electron transfer process, leading to a change in fluorescence. The intrinsic photophysical properties of this compound, such as its fluorescence quantum yield and redox potentials, would need to be characterized to assess its potential in such sensing paradigms.

Without experimental data from spectroscopic and electrochemical studies on this compound, any discussion of its response mechanism in sensing would be purely speculative. Detailed research, including synthesis, purification, and characterization, followed by investigation of its interactions with potential analytes using techniques like fluorescence spectroscopy, cyclic voltammetry, and computational modeling, would be required to establish its utility in chemical sensing and to elucidate the underlying response mechanisms.

Data Tables

Due to the lack of available research, no data tables with detailed research findings on the response mechanism of this compound can be provided.

Supramolecular Chemistry and Self Assembly of 2 Octylamino Benzene 1 Thiol

Non-Covalent Interactions and Molecular Recognition Properties of 2-(Octylamino)benzene-1-thiol

The supramolecular behavior of this compound is dictated by a combination of non-covalent interactions. These interactions are crucial for its molecular recognition capabilities, allowing it to selectively interact with other molecules or self-assemble into larger structures. The key non-covalent forces at play include:

Hydrogen Bonding: The secondary amine (-NH-) group can act as a hydrogen bond donor, while the nitrogen and the sulfur of the thiol group can act as hydrogen bond acceptors. This allows for the formation of intermolecular hydrogen bonds, which are highly directional and play a significant role in the formation of ordered structures.

Van der Waals Forces: The long octyl chain is a significant contributor to van der Waals interactions, specifically London dispersion forces. These forces, although individually weak, become substantial over the length of the alkyl chain, promoting the aggregation of molecules in a way that maximizes these interactions.

π-π Stacking: The presence of the benzene (B151609) ring allows for π-π stacking interactions between aromatic rings of adjacent molecules. These interactions contribute to the stability of assembled structures, particularly in a parallel or offset orientation.

Hydrophobic Interactions: In aqueous environments, the hydrophobic octyl chains will tend to aggregate to minimize their contact with water molecules, driving the self-assembly process.

The interplay of these forces allows for molecular recognition. For instance, the amine and thiol groups can selectively bind to metal ions or other molecules capable of hydrogen bonding, while the hydrophobic pocket created by the octyl chains could recognize and bind to nonpolar guest molecules.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Functional Group(s) Involved | Significance in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | -NH- (donor), N, S (acceptors) | Directional control, formation of ordered networks |

| Van der Waals Forces | Octyl chain, Benzene ring | Packing efficiency, stability of aggregates |

| π-π Stacking | Benzene ring | Stabilization of stacked structures |